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3'-Bromo-5'-fluoro-4'-hydroxyacetophenone is an organic compound characterized by the presence of bromine and fluorine substituents on the aromatic ring, along with a hydroxy group adjacent to an acetophenone moiety. Its molecular formula is , and it has a molecular weight of approximately 233.04 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis, particularly due to the reactivity imparted by the halogen substituents.
These reactions highlight its versatility as a building block in organic synthesis.
Synthesis of 3'-bromo-5'-fluoro-4'-hydroxyacetophenone can be achieved through several methods:
These synthetic routes emphasize the adaptability of the compound's synthesis depending on available reagents and desired outcomes.
3'-Bromo-5'-fluoro-4'-hydroxyacetophenone has several applications, particularly in:
Interaction studies involving 3'-bromo-5'-fluoro-4'-hydroxyacetophenone focus on its binding affinity with various biological targets. Preliminary data suggest that compounds with similar structures can interact with enzymes or receptors, potentially modulating their activity. Further research is needed to identify specific interactions and elucidate the underlying mechanisms.
Several compounds share structural similarities with 3'-bromo-5'-fluoro-4'-hydroxyacetophenone. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone | Bromine at the 2' position and fluorine at the 3' position | Different substitution pattern affecting reactivity |
| 5-Bromo-2-fluoro-4-hydroxyacetophenone | Bromine at the 5' position and fluorine at the 2' position | Variation in halogen placement |
| 3-Bromo-4-fluoroacetophenone | Lacks hydroxyl group | Simplified structure potentially altering activity |
| 2-Bromo-4-fluoroacetophenone | Lacks hydroxyl group | Different reactivity profile |
Uniqueness: The presence of both bromine and fluorine atoms along with a hydroxy group distinguishes 3'-bromo-5'-fluoro-4'-hydroxyacetophenone from its analogs, enhancing its reactivity and potential applications in various fields of chemistry and biology.